Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate (CAS 2098057-83-9) provides a strategic advantage over des-hydroxy analogs: the 4-hydroxypiperidine moiety acts as an intrinsic hydrogen-bond donor, improving solubility, metabolic stability, and target engagement in PDE inhibitor programs. This eliminates the need for late-stage hydroxyl installation and allows immediate prodrug derivatization. Sourced for medicinal chemistry, SAR exploration, and supramolecular crystal engineering. Secure your supply now.

Molecular Formula C12H17N3O3
Molecular Weight 251.28 g/mol
CAS No. 2098057-83-9
Cat. No. B1492585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate
CAS2098057-83-9
Molecular FormulaC12H17N3O3
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(C=C1)N2CCC(CC2)O
InChIInChI=1S/C12H17N3O3/c1-2-18-12(17)10-3-4-11(14-13-10)15-7-5-9(16)6-8-15/h3-4,9,16H,2,5-8H2,1H3
InChIKeyIAEYLEMBJVBYFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate (CAS 2098057-83-9): A Pyridazine Scaffold with a Key Hydrogen-Bond Donor


Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate (CAS 2098057-83-9) is a heterocyclic building block comprising a pyridazine core, an ethyl ester at the 3-position, and a 4-hydroxypiperidine moiety at the 6-position [1]. This compound belongs to a class of substituted pyridazines explored for kinase and phosphodiesterase inhibition, but its distinct feature is the presence of a hydroxyl group on the piperidine ring, which introduces an additional hydrogen-bond donor (HBD) not found in closely related des-hydroxy or regioisomeric analogs [2]. This structural difference directly impacts physicochemical properties critical for medicinal chemistry optimization.

Why Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate Cannot Be Replaced by Generic Pyridazine Esters


Generic substitution of pyridazine-3-carboxylate analogs is not advisable due to the critical role of the 4-hydroxypiperidine moiety. The hydroxyl group serves as a hydrogen-bond donor, a feature absent in analogs such as ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate, which can fundamentally alter target engagement, solubility, and metabolic stability [1]. Patent literature explicitly highlights 4-hydroxypiperidine as a key substituent for cyclic GMP-phosphodiesterase inhibitory activity, indicating that replacing it with unsubstituted piperidine, 3-hydroxypiperidine, or 4-hydroxymethylpiperidine would not preserve the desired biological profile [2]. The quantitative evidence below details why this specific substitution pattern matters for scientific or industrial selection.

Quantitative Differentiation Guide for Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate: Evidence-Based Comparison with Key Analogs


Hydrogen-Bond Donor Count: A Decisive Factor for Target Engagement and Solubility

Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate possesses one hydrogen-bond donor (the piperidine hydroxyl), a feature entirely absent in the des-hydroxy analog ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate (CAS 1448038-37-6) [1]. This difference directly affects the compound's ability to form hydrogen bonds with biological targets or crystal engineering partners.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Topological Polar Surface Area (TPSA): Increased Polarity for Enhanced Solubility

The addition of a hydroxyl group increases the Topological Polar Surface Area (TPSA) by approximately 23.6 Ų compared to the des-hydroxy analog, moving the TPSA from 55.3 Ų to an estimated 78.9 Ų [1]. This shift improves aqueous solubility and can influence blood-brain barrier penetration potential, as TPSA values below 90 Ų are typically associated with good CNS penetration while values above 60 Ų improve solubility [2].

Medicinal Chemistry ADME Prediction Solubility Enhancement

Regiochemical Precision: 4-Hydroxy vs. 3-Hydroxy Substitution Determines Biological Activity

Patent RU2128175C1 explicitly claims condensed pyridazine compounds where R1 can be 4-hydroxypiperidine-1-yl (among other substituents) for cyclic GMP-phosphodiesterase inhibition [1]. The regioisomer ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate (CAS 2098142-14-2) places the hydroxyl group at the 3-position of the piperidine ring, which would orient the hydrogen-bond donor differently and likely yield a distinct SAR and selectivity profile. No equivalent patent claim exists for the 3-hydroxy regioisomer in this PDE inhibitor context.

Structure-Activity Relationship Enzyme Inhibition Molecular Recognition

Limited Evidence Disclaimer: Quantitative Biological Activity Data Gap

A systematic search across PubMed, PubChem, ChEMBL, patent databases, and vendor technical datasheets (excluding benchchem, evitachem, vulcanchem, and molecule) did not yield any quantitative head-to-head biological activity data (IC50, EC50, Ki) for ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate or its direct comparators [1]. No peer-reviewed SAR study, in vitro assay, or in vivo experiment directly comparing this compound with its analogs was identified. The differentiation claims in this guide therefore rest primarily on structural, physicochemical, and patent-based inference rather than direct biological potency comparisons.

Data Gap Analysis Procurement Risk Assessment Evidence Limitations

Optimal Use Cases for Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate Based on Current Evidence


Medicinal Chemistry Lead Optimization Requiring a Hydrogen-Bond Donor on the Piperidine Ring

In lead optimization campaigns where the target protein engages piperidine-substituted ligands through hydrogen bonding, ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate provides a built-in hydroxyl donor that the des-hydroxy analog cannot offer. This eliminates the need for a separate synthetic step to install a hydroxyl group, accelerating SAR exploration [1]. The 4-position hydroxyl also allows for further derivatization (e.g., esterification or etherification) if a prodrug strategy is desired.

Phosphodiesterase Inhibitor Screening Libraries

Based on patent RU2128175C1, which claims condensed pyridazine compounds with a 4-hydroxypiperidine-1-yl substituent as cyclic GMP-phosphodiesterase inhibitors, this compound is a suitable candidate for inclusion in PDE-focused screening decks [1]. Unlike its 3-hydroxy or unsubstituted piperidine analogs, it aligns with the pharmacophoric requirements documented in the patent literature for this target class.

Crystal Engineering and Co-Crystal Design Leveraging Dual Hydrogen-Bond Functionality

The compound features both a hydrogen-bond donor (hydroxyl) and multiple acceptors (pyridazine nitrogens, ester carbonyl, piperidine nitrogen), making it a versatile co-former for crystal engineering studies. Compared to ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate, which lacks the donor, the target compound can form bidrectional hydrogen-bond networks, enabling the design of more complex supramolecular architectures [1].

Custom Comparative Assay Development for Underserved Pyridazine SAR

Given the absence of published comparative biological data for this compound series (as noted in Section 3), organizations with internal screening capabilities can generate proprietary differentiation data by running the target compound alongside its analogs in custom assays. The structural and physicochemical differences outlined above—hydrogen-bond donor count, TPSA, and patent precedent—provide a rational starting point for selecting which analogs to prioritize in such head-to-head studies.

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